molecular formula C12H17NO4 B14229814 N-ethylethanamine;phthalic acid CAS No. 500373-47-7

N-ethylethanamine;phthalic acid

Cat. No.: B14229814
CAS No.: 500373-47-7
M. Wt: 239.27 g/mol
InChI Key: LSIZVKAGUNPCTL-UHFFFAOYSA-N
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Description

Properties

CAS No.

500373-47-7

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

N-ethylethanamine;phthalic acid

InChI

InChI=1S/C8H6O4.C4H11N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-5-4-2/h1-4H,(H,9,10)(H,11,12);5H,3-4H2,1-2H3

InChI Key

LSIZVKAGUNPCTL-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC=C(C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-ethylethanamine can undergo oxidation to form N-ethylacetamide.

    Reduction: Phthalic acid can be reduced to phthalic anhydride.

    Substitution: N-ethylethanamine can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) are used.

    Substitution: Alkyl halides are commonly used in substitution reactions.

Major Products

    Oxidation: N-ethylacetamide

    Reduction: Phthalic anhydride

    Substitution: Various N-alkyl derivatives

Scientific Research Applications

N-ethylethanamine;phthalic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and imides.

    Biology: Studied for its potential use in biochemical assays and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Used in the production of dyes, pigments, and plasticizers

Mechanism of Action

The mechanism of action of N-ethylethanamine;phthalic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

N-Ethylethanamine (Diethylamine)

  • Molecular Formula : C₄H₁₁N
  • Molecular Weight : 73.14 g/mol
  • CAS Registry No.: 109-89-7
  • Structure : A secondary amine with two ethyl groups bonded to the nitrogen atom.
  • Properties : Volatile liquid with a strong ammonia-like odor, miscible in water and organic solvents.
  • Applications : Widely used as a catalyst in polymer production, corrosion inhibitor, and intermediate in pharmaceuticals and agrochemicals .

Phthalic Acid

  • Molecular Formula : C₈H₆O₄
  • Molecular Weight : 166.13 g/mol
  • CAS Registry No.: 88-99-3
  • Structure : Ortho-benzenedicarboxylic acid (1,2-dicarboxylic acid).
  • Properties : Crystalline solid, moderately soluble in water.
  • Applications : Primarily used to synthesize phthalate esters (plasticizers), dyes, and resins. Its derivatives, like etamsylate, have pharmaceutical applications .
N-Ethylethanamine and Related Amines

The following table compares N-ethylethanamine with structurally or functionally analogous amines:

Compound Name Molecular Formula Molecular Weight CAS Number Structure Type Key Properties/Applications References
N-Ethylethanamine C₄H₁₁N 73.14 109-89-7 Secondary amine Solvent, organic synthesis
N-Ethyl-N-methylethanamine C₅H₁₃N 87.16 616-39-7 Tertiary amine Intermediate in surfactants
N-Methylphenethylamine C₉H₁₃N 135.21 22006-99-5* Aromatic amine Neuroactive research compound
N-(1-Naphthylmethyl)ethanamine HCl C₁₃H₁₆ClN 221.72 14489-76-0 Aromatic amine salt Pharmaceutical intermediate
(±)-Lefetamine HCl C₁₆H₁₉N·HCl 261.80 24301-90-4 Diphenylethanamine salt Forensic applications (opiate-like effects)

Key Findings :

  • N-Ethyl-N-methylethanamine (tertiary amine) exhibits higher steric hindrance than N-ethylethanamine, reducing its nucleophilicity but enhancing stability in acidic conditions .
  • N-Methylphenethylamine introduces a phenyl group, enabling interactions with aromatic receptors in neurological studies .
  • N-(1-Naphthylmethyl)ethanamine HCl demonstrates how aromatic substituents (naphthyl) increase molecular complexity for drug design .
Phthalic Acid and Derivatives
Compound Name Molecular Formula Molecular Weight CAS Number Structure Type Key Properties/Applications References
Phthalic Acid C₈H₆O₄ 166.13 88-99-3 Dicarboxylic acid Plasticizer precursor
Etamsylate C₁₀H₁₇NO₅S 263.31 41372-38-5 Sulfonic acid salt Hemostatic agent (stabilizes capillaries)
Dibutyl Phthalate C₁₆H₂₂O₄ 278.34 84-74-2 Phthalate ester Common plasticizer (restricted due to toxicity)

Key Findings :

  • Phthalate esters (e.g., dibutyl phthalate) are critical industrial plasticizers but face regulatory restrictions due to endocrine-disrupting effects .
  • Etamsylate combines phthalic acid’s sulfonated derivative with N-ethylethanamine, illustrating hybrid molecular design for medical use (e.g., anti-hemorrhagic drugs) .

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